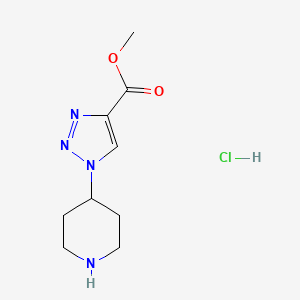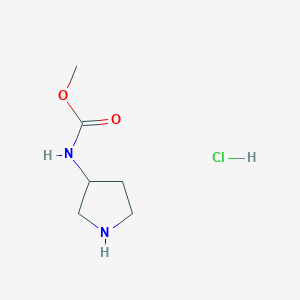
2-Chloro-7-fluoroquinoxaline
Vue d'ensemble
Description
2-Chloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of quinoxaline, a class of compounds that have been found to possess a wide range of biological properties .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. A study describes a new sequence of 6-chloro-7-fluoro quinoxaline derivatives. The first step involves the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation reaction to give an intermediate n-(3-chloro-4-fluorophenyl)acetamide .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyrazine ring. It has a chlorine atom substituted at the 2nd position and a fluorine atom at the 7th position .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
2-Chloro-7-fluoroquinoxaline is a key compound in the synthesis of biologically active quinoxaline derivatives. For instance, the carbene-catalyzed aroylation of 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide with various aromatic aldehydes has been explored. This process, employing 1,3-dimethylimidazolium iodide as the carbene precursor, facilitated the creation of new aroylquinoxaline N-oxides with potential biological activity against tumor cell lines (Maichrowski et al., 2014). Similarly, selective modification of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide has led to the synthesis of over 30 unique quinoxaline derivatives with antimalarial activity, showcasing the potential of this compound in drug development (Maichrowski et al., 2013).
Antibacterial Applications
Quinoxaline derivatives, including those derived from this compound, have shown promise in antimicrobial research. The synthesis of N-piperazinyl quinolone derivatives with a 2-thienyl group, for instance, demonstrated significant in-vitro antibacterial activity, indicating the potential of these compounds in treating various infectious diseases (Mirzaei & Foroumadi, 2000).
Pharmaceutical and Biomedical Research
The broader category of fluoroquinolones, to which this compound derivatives belong, is extensively studied in pharmaceutical and biomedical research. These compounds are utilized in various applications, such as antibacterial agents and potential treatments for diseases like COVID-19 (Touret & de Lamballerie, 2020). Their role in therapy, particularly in combating resistant strains of bacteria, is a significant area of ongoing research.
Analytical and Environmental Chemistry
In the field of analytical and environmental chemistry, fluoroquinolones, including derivatives of this compound, are analyzed for their presence and impact on the environment. For example, studies have been conducted on the trace determination of these compounds in urban wastewater, highlighting their widespread use and potential environmental impact (Golet et al., 2001).
Mécanisme D'action
Target of Action
Quinoxaline derivatives, which include 2-chloro-7-fluoroquinoxaline, have been identified as potential antiviral agents . These compounds have shown promising results against various viruses, indicating that they may interact with viral proteins or enzymes .
Mode of Action
It’s known that quinoxaline derivatives can inhibit viral egress, which is the process of releasing new virus particles from the host cell . This suggests that this compound might interact with its targets to prevent the replication or spread of viruses .
Biochemical Pathways
Given its potential antiviral properties, it’s likely that it interferes with the life cycle of viruses, possibly by inhibiting viral replication or assembly .
Result of Action
Based on its potential antiviral properties, it’s likely that it inhibits the replication or spread of viruses within the host organism .
Analyse Biochimique
Biochemical Properties
This is due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Cellular Effects
It is known that fluoroquinolones, a class of compounds related to quinoxalines, have a specific mechanism of action that allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Molecular Mechanism
It is known that fluoroquinolones, a class of compounds related to quinoxalines, exert their effects at the molecular level by inhibiting bacterial DNA-gyrase .
Temporal Effects in Laboratory Settings
It is known that the compound is a white solid and is stable under normal conditions .
Propriétés
IUPAC Name |
2-chloro-7-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGARDJKGRYPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855795 | |
| Record name | 2-Chloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233932-59-6 | |
| Record name | 2-Chloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)


![3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1430538.png)


![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)






![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)